![molecular formula C17H20N2O4S B4965648 N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as MPASB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth, insulin resistance, and neurodegeneration. This compound has been shown to inhibit the activity of AMP-activated protein kinase (AMPK), which is a key regulator of glucose and lipid metabolism. This compound also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, improve glucose uptake and insulin sensitivity in diabetic models, and protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments include its high purity and yield, its ability to inhibit various enzymes and pathways, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of long-term safety data.
Direcciones Futuras
There are many future directions for N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide research, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as cardiovascular disease and inflammation, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as cancer research, diabetes, and neuroprotection. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action involves the inhibition of various enzymes and pathways. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research that could lead to new discoveries and potential treatments.
Métodos De Síntesis
The synthesis of N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide involves a multistep process that starts with the reaction of 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide. The resulting product is then reacted with methyl propyl amine and then treated with acetic anhydride to obtain this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide has been studied for its potential applications in various fields such as cancer research, diabetes, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-11-19(2)24(22,23)14-8-6-7-13(12-14)17(21)18-15-9-4-5-10-16(15)20/h4-10,12,20H,3,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYNNBNBSSMTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

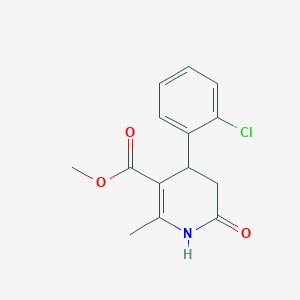
![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
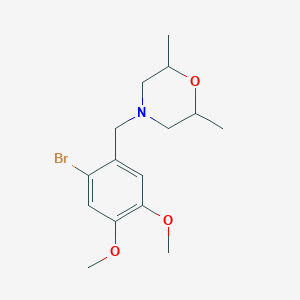
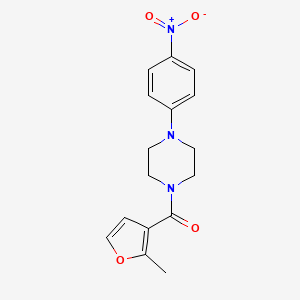
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
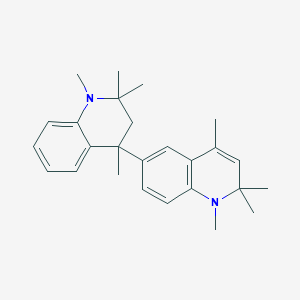
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)

![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![6-amino-2-ethyl-8-[4-(methylthio)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B4965642.png)
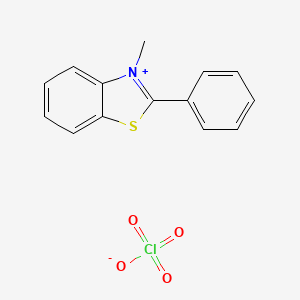
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4965668.png)
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)